molecular formula C12H7BrF3N3O B2520816 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2361795-92-6

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide

Número de catálogo B2520816
Número CAS: 2361795-92-6
Peso molecular: 346.107
Clave InChI: ATQHBXGYUKDKSC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide, also known as BPN-15606, is a novel small molecule that has recently gained attention in the scientific community for its potential therapeutic applications. BPN-15606 belongs to the family of pyridine carboxamide compounds and has been shown to have promising effects on cognitive function.

Mecanismo De Acción

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide is believed to work by modulating the activity of certain neurotransmitters in the brain, including acetylcholine and glutamate. It has been shown to enhance synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects
6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including increasing the expression of certain proteins involved in synaptic plasticity, reducing oxidative stress, and decreasing inflammation in the brain. These effects are believed to contribute to its cognitive-enhancing properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for research on 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide. One area of interest is the development of more potent analogs of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide with longer half-lives. Additionally, further studies are needed to determine the safety and efficacy of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide in clinical trials, as well as its potential use in combination with other drugs for the treatment of cognitive impairment. Finally, the potential use of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide in the treatment of other neurological disorders, such as traumatic brain injury and stroke, should be explored.

Métodos De Síntesis

The synthesis of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide involves a multi-step process that includes the reaction of 3-bromo-2-fluoropyridine with cyanomethyl propargyl ether, followed by the addition of trifluoromethyl isocyanate and the final step of amidation. This process yields 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide as a white powder.

Aplicaciones Científicas De Investigación

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide has been shown to improve cognitive function in animal models of these diseases.

Propiedades

IUPAC Name

6-bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N3O/c1-2-6-19(7-5-17)11(20)8-3-4-9(13)18-10(8)12(14,15)16/h1,3-4H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQHBXGYUKDKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=C(N=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.